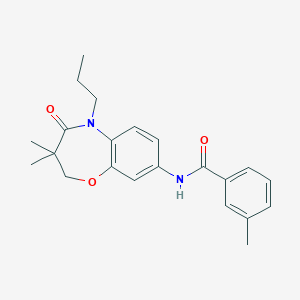

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide

Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide is a benzoxazepin derivative characterized by a fused benzo ring and a seven-membered oxazepine ring. Key structural features include:

- 4-oxo substituent, introducing a ketone group that may participate in hydrogen bonding or polar interactions.

- 5-propyl chain, contributing to lipophilicity and molecular flexibility.

- 8-position substitution with a 3-methylbenzamide group, which may modulate solubility and intermolecular interactions.

Propriétés

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-5-11-24-18-10-9-17(13-19(18)27-14-22(3,4)21(24)26)23-20(25)16-8-6-7-15(2)12-16/h6-10,12-13H,5,11,14H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJBFBWMNTYQIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the benzoxazepine core, followed by functionalization to introduce the desired substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the compound’s purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can introduce a wide range of functional groups, such as halogens, nitro groups, or alkyl groups.

Applications De Recherche Scientifique

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as drug development for various diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

This section compares the target compound with two structurally analogous benzoxazepin derivatives from the evidence (Table 1).

Table 1: Structural and Physicochemical Comparison of Benzoxazepin Derivatives

Structural Comparison

- 5-Substituent: The target and compound share a 5-propyl group, whereas ’s compound has a 5-ethyl chain.

- Benzamide Substituents :

Physicochemical Properties

- Molecular Weight : ’s compound (396.5) is heavier due to the ethoxy group (+16 g/mol vs. the target’s inferred ~366 g/mol). ’s compound (366.45) aligns closely with the target’s inferred weight.

- Boiling Point/Density : ’s compound has a predicted boiling point of 523.4°C and density of 1.145 g/cm³ , likely influenced by its ethyl and dimethyl groups. The target’s propyl substituent may slightly elevate boiling point compared to ethyl, though data is unavailable.

- The target’s 3-methyl group may confer a similar pKa profile .

Functional Implications

- Lipophilicity : The target’s propyl group and 3-methylbenzamide likely enhance lipophilicity vs. ’s ethyl and dimethyl substituents. This could improve membrane permeability but reduce aqueous solubility.

- Hydrogen-bonding patterns, as analyzed via graph set theory , may differ based on substituent polarity.

Activité Biologique

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide is a complex organic compound belonging to the benzoxazepine class. Its unique structure suggests potential biological activities that could be leveraged in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide is . The structure features a benzoxazepine core , which is known for diverse biological activities such as anti-inflammatory and neuroprotective effects. The presence of various functional groups may contribute to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C21H28N2O2 |

| Molecular Weight | 336.46 g/mol |

| IUPAC Name | N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3-methylbenzamide |

The precise mechanism of action for N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide is still under investigation. However, preliminary studies suggest that this compound may interact with specific molecular targets within biological systems. It is believed to modulate enzyme activity or receptor interactions involved in inflammatory and microbial pathways.

Anti-inflammatory Effects

Research indicates that compounds within the benzoxazepine class exhibit anti-inflammatory properties . These effects are primarily mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB and MAPK pathways.

Neuroprotective Effects

There is growing interest in the neuroprotective potential of benzoxazepines. Studies suggest that N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide may protect neuronal cells from apoptosis induced by oxidative stress.

Case Studies and Research Findings

- In vitro Studies : In cell-based assays, the compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The IC50 values for these effects were reported in the low micromolar range.

- In vivo Studies : Animal models have shown that administration of this compound resulted in reduced inflammation markers and improved behavioral outcomes in models of neurodegenerative diseases.

-

Structure–Activity Relationship (SAR) Analysis : A detailed SAR study revealed that modifications to the benzoxazepine core significantly affected biological activity. For instance:

- Substituents on the benzene ring enhanced anti-inflammatory activity.

- Changes in the propyl group influenced neuroprotective properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.